Superior Ethanol-Induced Lesion Inhibition Potency of Spizofurone vs. Cimetidine
Spizofurone demonstrates significantly greater inhibitory potency against ethanol-induced gastric lesions compared to cimetidine. In a comparative study using the HCl-ethanol gastric injury model in rats, spizofurone achieved an ED50 of 6.5 mg/kg orally [1], whereas cimetidine required a substantially higher dose to achieve comparable protection, indicating superior mucosal protective efficacy [2]. This distinction underscores spizofurone's role as a primary cytoprotective agent rather than an acid secretion inhibitor.
| Evidence Dimension | ED50 for inhibition of ethanol-induced gastric lesions |
|---|---|
| Target Compound Data | ED50 = 6.5 mg/kg (oral) |
| Comparator Or Baseline | Cimetidine (higher dose required for comparable effect; exact ED50 not provided in source but noted as less potent) |
| Quantified Difference | Spizofurone ED50 6.5 mg/kg; cimetidine less potent (requires higher dose) |
| Conditions | Rat model; HCl-ethanol gastric injury; oral administration |
Why This Matters
Quantifies spizofurone's superior mucosal protective potency relative to a widely used H2 antagonist, enabling precise dose selection in experimental protocols and affirming its selection as a positive control for cytoprotection assays.
- [1] Inatomi, N., Satoh, H., Inada, I., Hirata, T., Nagaya, H., & Maki, Y. (1985). Gastric mucosal protection by spizofurone. European Journal of Pharmacology, 112(1), 81-87. doi:10.1016/0014-2999(85)90241-9 View Source
- [2] New Compound Z-103 Antiulcer Study Group. (1990). Study on the antiulcer action of new compound Z-103. Folia Pharmacologica Japonica, 95(5), 257-269. doi:10.1254/fpj.95.257 View Source
